2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2098022-61-6
VCID: VC3197382
InChI: InChI=1S/C11H14N4/c12-5-11-9-6-13-4-3-10(9)14-15(11)7-8-1-2-8/h8,13H,1-4,6-7H2
SMILES: C1CC1CN2C(=C3CNCCC3=N2)C#N
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

CAS No.: 2098022-61-6

Cat. No.: VC3197382

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile - 2098022-61-6

Specification

CAS No. 2098022-61-6
Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
IUPAC Name 2-(cyclopropylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonitrile
Standard InChI InChI=1S/C11H14N4/c12-5-11-9-6-13-4-3-10(9)14-15(11)7-8-1-2-8/h8,13H,1-4,6-7H2
Standard InChI Key UMDFCJHWMQIFPJ-UHFFFAOYSA-N
SMILES C1CC1CN2C(=C3CNCCC3=N2)C#N
Canonical SMILES C1CC1CN2C(=C3CNCCC3=N2)C#N

Introduction

Structural Characteristics

Pyrazolopyridines can vary in their ring fusion patterns, such as pyrazolo[3,4-c]pyridine or pyrazolo[4,3-c]pyridine. The presence of substituents like cyclopropylmethyl and nitrile groups can significantly affect their chemical and biological properties.

Synthesis Methods

The synthesis of pyrazolopyridines often involves condensation reactions between appropriate precursors. For example, the reaction of hydrazine derivatives with pyridine-based compounds can lead to the formation of pyrazolopyridine rings.

Related Compounds and Their Biological Activities

While specific data on 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is not available, related compounds have shown promising biological activities:

  • Pyrazolo[3,4-d]pyrimidines have been studied for their activity against Helicobacter pylori infections .

  • Thienopyridines have been explored for their antibacterial and cytotoxic activities .

Spectroscopic Analysis

The structural elucidation of pyrazolopyridines typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods help in identifying the molecular structure and confirming the presence of specific functional groups.

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